molecular formula C8H15N3 B11767428 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine CAS No. 57118-67-9

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine

Cat. No.: B11767428
CAS No.: 57118-67-9
M. Wt: 153.22 g/mol
InChI Key: VVACTURLJWWFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine is a chemical compound characterized by the presence of an imidazole ring substituted with an isopropyl group at the 2-position and an ethanamine chain at the 4-position. This compound is known for its interaction with histamine receptors, making it valuable in pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2-isopropylimidazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and reactors can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The ethanamine chain can undergo substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, alkyl halides.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interaction with histamine receptors and its potential role in modulating biological processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of antihistamine drugs.

    Industry: Utilized in the production of various chemical intermediates and pharmaceuticals

Mechanism of Action

The compound exerts its effects primarily through its interaction with histamine receptors. By binding to these receptors, it can modulate various physiological responses, including allergic reactions and inflammatory processes. The molecular targets involved include H1 and H2 histamine receptors, which play key roles in mediating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-4-yl)ethanamine: Another imidazole derivative with similar biological activity.

    2-(1H-Imidazol-2-yl)ethanamine: Differing in the position of the substituent on the imidazole ring, leading to variations in activity and applications

Uniqueness

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the isopropyl group enhances its interaction with histamine receptors, making it a valuable tool in pharmacological research.

Properties

CAS No.

57118-67-9

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(2-propan-2-yl-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-6(2)8-10-5-7(11-8)3-4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

VVACTURLJWWFGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(N1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.